molecular formula C22H18N4O3S B3397481 (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate CAS No. 1021219-17-9

(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate

Cat. No. B3397481
CAS RN: 1021219-17-9
M. Wt: 418.5 g/mol
InChI Key: GXLQCYKRTNPLMH-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, resulting in the reduction of inflammation and pain. In addition, this compound induces apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
Studies have shown that (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory, anti-cancer, and anti-bacterial activities, and its ability to inhibit COX-2 activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate. These include:
1. Further studies to determine the safety and efficacy of this compound in clinical trials.
2. Studies to determine the optimal dosage and administration route of this compound.
3. Studies to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
5. Studies to investigate the mechanism of action of this compound in more detail, including its interaction with other enzymes and proteins.
Conclusion:
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate is a chemical compound that has potential therapeutic applications in various diseases. It has been synthesized using various methods and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. The mechanism of action of this compound involves the inhibition of COX-2 activity, resulting in the reduction of inflammation and pain. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including further studies to determine its safety and efficacy in clinical trials and investigations into its potential use in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate has potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. This inhibition results in the reduction of inflammation and pain. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

[4-[2-[(Z)-2-(4-acetamidoanilino)-1-cyanoethenyl]-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14(27)25-19-7-5-18(6-8-19)24-12-17(11-23)22-26-21(13-30-22)16-3-9-20(10-4-16)29-15(2)28/h3-10,12-13,24H,1-2H3,(H,25,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLQCYKRTNPLMH-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Reactant of Route 3
Reactant of Route 3
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Reactant of Route 4
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Reactant of Route 5
Reactant of Route 5
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Reactant of Route 6
Reactant of Route 6
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.